molecular formula C22H22ClN3O3 B10987496 N-(3-chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide

N-(3-chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide

Cat. No.: B10987496
M. Wt: 411.9 g/mol
InChI Key: GXMLVAVAPWJEFL-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a heterocyclic compound featuring a pyridoindole core linked to a substituted phenyl group via a 4-oxobutanamide chain. Its structural complexity arises from the fused bicyclic pyrido[4,3-b]indole system, which is further substituted with a 3-chloro-4-methoxyphenyl moiety.

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide

InChI

InChI=1S/C22H22ClN3O3/c1-29-20-7-6-14(12-17(20)23)24-21(27)8-9-22(28)26-11-10-19-16(13-26)15-4-2-3-5-18(15)25-19/h2-7,12,25H,8-11,13H2,1H3,(H,24,27)

InChI Key

GXMLVAVAPWJEFL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methoxyaniline and 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole. The key steps in the synthesis may involve:

    Cyclization: Formation of the indole ring system through cyclization reactions.

    Substitution: Introduction of the chloro and methoxy groups via substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions (acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.

    Inhibiting Enzymes: Blocking the activity of enzymes critical for certain biological processes.

    Interacting with DNA/RNA: Affecting the transcription and translation processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Evidence ID
Target Compound Pyrido[4,3-b]indole 3-Chloro-4-methoxyphenyl, 4-oxobutanamide Not explicitly given ~450 (estimated) N/A
N-(4-Iodophenyl)-4-(8-methoxy-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide Pyrido[4,3-b]indole 4-Iodophenyl, 8-methoxy on indole, 4-oxobutanamide C₂₂H₂₂IN₃O₃ 503.34
2-(3-Benzyl-4-oxo-pyrimido[5,4-b]indol-5-yl)-N-(4-phenylbutan-2-yl)acetamide Pyrimido[5,4-b]indole Benzyl, 4-phenylbutan-2-yl, acetamide chain C₃₂H₃₁N₅O₂ 541.62
2-{[3-(4-Chlorophenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide Pyrimido[5,4-b]indole 4-Chlorophenyl, sulfanyl bridge, 3-methoxyphenyl, acetamide chain C₂₇H₂₁ClN₄O₃S 541.00
N-(4-{[(3R)-3-{[5-Chloro-4-(1H-indol-3-yl)-2-pyrimidinyl]amino}-1-piperidinyl]carbonyl}phenyl)-4-(dimethylamino)butanamide Pyrimidine-indole hybrid Piperidinyl carbonyl, dimethylamino butanamide, indol-3-yl substituent C₃₅H₃₈ClN₇O₂ 668.19

Key Observations :

  • The target compound’s pyrido[4,3-b]indole core differentiates it from pyrimido[5,4-b]indole analogs (e.g., ), which feature an additional nitrogen atom in the heterocyclic system.
  • Substituent variations significantly impact molecular weight and polarity. For example, the 4-iodophenyl analog has a higher molecular weight (503.34 vs. ~450 for the target) due to iodine’s atomic mass.

Physicochemical Properties

The 3-chloro-4-methoxyphenyl group in the target compound enhances lipophilicity compared to simpler phenyl analogs. However, substituents such as iodine (in ) or benzyl groups (in ) further increase hydrophobicity. The acetamide chain in analogs may improve solubility compared to the butanamide linker in the target compound, depending on substitution patterns.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological activity, and the mechanisms through which it may exert its effects.

Chemical Structure and Properties

The compound has a molecular formula of C19H21ClN2O2 and a molecular weight of approximately 360.88 g/mol. Its structure features a butanamide moiety linked to a pyridoindole core and a chloro-methoxyphenyl group, which may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC19H21ClN2O2
Molecular Weight360.88 g/mol
LogP2.304
Polar Surface Area84.935
Hydrogen Bond Acceptors10
Hydrogen Bond Donors2

Synthesis

The synthesis of this compound typically involves multiple steps that optimize yield and purity. The specific synthetic routes have not been extensively detailed in the literature but are crucial for producing the compound for research purposes.

Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer properties . Compounds similar in structure have shown efficacy against various cancer cell lines by modulating key signaling pathways involved in cell growth and survival. For instance, derivatives with similar scaffolds have been reported to inhibit cell proliferation in breast cancer models.

Anti-inflammatory Activity

This compound may also possess anti-inflammatory properties. Inflammation is a critical component of many diseases, including rheumatoid arthritis and other chronic conditions. Compounds with related structures have demonstrated significant anti-inflammatory effects in vitro, potentially making this compound a candidate for further investigation in inflammatory diseases.

Antifungal Activity

The compound's biological profile suggests potential antifungal activity as well. Similar compounds have shown effectiveness against plant pathogens, indicating that this compound could be explored for agricultural applications as well.

Research Findings and Case Studies

  • Anticancer Efficacy : A study indicated that related compounds inhibited growth in various cancer cell lines with IC50 values in the micromolar range. The specific mechanisms involved apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Mechanism : In vitro assays demonstrated that compounds with similar structures inhibited pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
  • Antifungal Testing : Compounds structurally akin to this compound were tested against fungal strains like Bacillus subtilis, showing promising results with minimum inhibitory concentration (MIC) values indicating effective antifungal properties.

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